molecular formula C14H19NO B11886289 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane CAS No. 67685-98-7

6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane

Cat. No.: B11886289
CAS No.: 67685-98-7
M. Wt: 217.31 g/mol
InChI Key: QZKACCAATDJFQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-phenethyl-1-oxa-6-azaspiro[2.5]octane is a chemical compound known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-phenethyl-1-oxa-6-azaspiro[2.5]octane can be synthesized through a series of chemical reactions involving appropriate starting materials. One common method involves the reaction of benzylamine with an appropriate epoxide, followed by a spirocyclization reaction . Another economically feasible route involves the reaction of cyclohexanone with ammonia and sodium hypochlorite .

Industrial Production Methods

In industrial settings, the production of 6-phenethyl-1-oxa-6-azaspiro[2.5]octane typically involves continuous, efficient, and safe synthesis methods. These methods are designed to maximize yield while minimizing the formation of byproducts and ensuring safety during the production process .

Chemical Reactions Analysis

Types of Reactions

6-phenethyl-1-oxa-6-azaspiro[2.5]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-phenethyl-1-oxa-6-azaspiro[2.5]octane involves its role as a selective electrophilic aminating agent. It reacts with nucleophiles, including nitrogen, sulfur, carbon, and oxygen nucleophiles, to form aminated products. This reactivity is attributed to its spirocyclic structure, which provides steric and electronic properties conducive to these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenethyl-1-oxa-6-azaspiro[2.5]octane is unique due to its phenethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

6-(2-phenylethyl)-1-oxa-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-2-4-13(5-3-1)6-9-15-10-7-14(8-11-15)12-16-14/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKACCAATDJFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CO2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314023
Record name 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67685-98-7
Record name NSC279912
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.